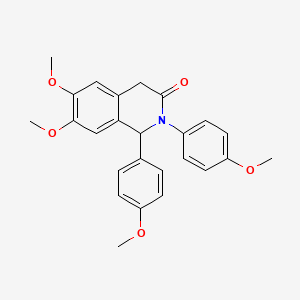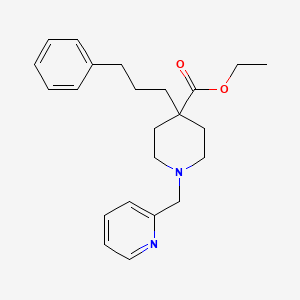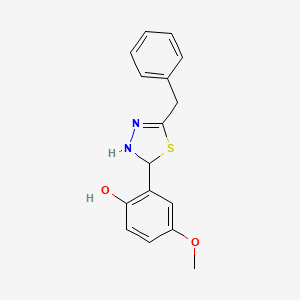
6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone, also known as LQFM-021, is a novel isoquinoline derivative that has gained significant attention in the field of medicinal chemistry. This compound has been found to possess potent pharmacological properties, making it a promising candidate for the development of new drugs. In
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone is not fully understood, but it is believed to involve the inhibition of NF-κB signaling pathway, which is known to play a critical role in inflammation and cancer. 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone has been found to possess several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities. It has also been shown to modulate the expression of various genes involved in inflammation and cancer, such as COX-2, iNOS, and Bcl-2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone is its potent anti-inflammatory and anti-cancer activities, which make it a promising candidate for the development of new drugs. However, the limitations of this compound include its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone. One of the potential applications of this compound is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the development of 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone-based drugs for the treatment of cancer. Furthermore, the potential use of 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone as a neuroprotective agent has also been suggested. Overall, further research is needed to fully understand the pharmacological properties and potential applications of 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone.
Méthodes De Synthèse
The synthesis of 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone involves a multi-step process that includes the reaction of 4-methoxyphenylacetonitrile with paraformaldehyde and ammonium acetate to form 1,2-bis(4-methoxyphenyl)-1,4-dihydroisoquinoline. This intermediate is then reacted with 2,5-dimethoxybenzaldehyde in the presence of acetic acid to produce 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone. The yield of this synthesis method is reported to be around 70%.
Applications De Recherche Scientifique
6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone has been extensively studied for its pharmacological properties, particularly its anti-inflammatory and anti-cancer activities. In vitro studies have shown that 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, and also exhibits anti-proliferative effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. In vivo studies have demonstrated that 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone reduces inflammation and tumor growth in animal models.
Propriétés
IUPAC Name |
6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5/c1-28-19-9-5-16(6-10-19)25-21-15-23(31-4)22(30-3)13-17(21)14-24(27)26(25)18-7-11-20(29-2)12-8-18/h5-13,15,25H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDOYUUKTWOJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2C4=CC=C(C=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1,2-bis(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5153563.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5153569.png)
![2-[4-(methylthio)phenyl]-1H-benzimidazole](/img/structure/B5153571.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide](/img/structure/B5153589.png)


![N-(4-methoxyphenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5153606.png)
![3-[(3-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5153609.png)
![2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153616.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5153618.png)
![2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5153623.png)
![1-(3,5-dimethylphenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5153631.png)

![N-benzyl-2-cyclopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5153643.png)